MRS 2957 triethylammonium salt, with the Chemical Abstracts Service number 1228271-30-4, is a potent and selective agonist for the P2Y6 receptor, a subtype of purinergic receptors. This compound has garnered attention due to its significant biological activity, particularly its ability to activate the P2Y6 receptor with an effective concentration (EC50) of 12 nM. It exhibits selectivity against other purinergic receptors, showing 14-fold selectivity for P2Y2 and 66-fold selectivity for P2Y4 receptors .
MRS 2957 triethylammonium salt is synthesized from various precursors and is commercially available from multiple suppliers, including BioCrick, APExBIO, and Tocris. The compound's synthesis and characterization have been documented in several scientific publications, emphasizing its relevance in pharmacological research .
MRS 2957 triethylammonium salt is classified as a bioactive compound primarily used in pharmacological studies related to G protein-coupled receptors (GPCRs), specifically targeting the P2Y receptor family. Its role as an agonist makes it significant in studies concerning muscle wasting and neurodegeneration .
The synthesis of MRS 2957 involves several chemical reactions to construct its complex molecular structure. One notable method includes the preparation of P1-[5'-(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate, which is subsequently converted into the triethylammonium salt form through specific reaction conditions that facilitate the formation of the desired product.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. The use of triethylamine as a base during the synthesis process aids in achieving optimal reaction conditions. The final product is isolated through purification techniques such as column chromatography .
MRS 2957 triethylammonium salt has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C37H73N8O20P3, with a molecular weight of approximately 1042.94 g/mol. The compound features several phosphate groups and a unique arrangement of nitrogen-containing moieties that are crucial for its receptor binding properties .
The structural representation includes various stereocenters that define its three-dimensional conformation. The presence of triethylammonium groups enhances its solubility in aqueous environments, facilitating its use in biological assays .
MRS 2957 triethylammonium salt participates in various chemical reactions typical for phosphoric acid derivatives and nitrogen-containing compounds. These reactions include phosphorylation processes and interactions with purinergic receptors.
The reactivity profile of MRS 2957 allows it to engage selectively with P2Y6 receptors while minimizing interactions with other receptor subtypes. This selectivity is critical for its application in pharmacological studies aimed at understanding receptor mechanisms and therapeutic potentials .
The mechanism of action for MRS 2957 involves activation of the P2Y6 receptor, leading to downstream signaling cascades associated with cellular responses such as proliferation and differentiation. Upon binding to the receptor, MRS 2957 induces conformational changes that activate intracellular G proteins, which subsequently influence various signaling pathways.
Research indicates that the activation of the P2Y6 receptor by MRS 2957 can modulate physiological processes relevant to neurodegeneration and muscle wasting conditions, highlighting its potential therapeutic applications .
MRS 2957 triethylammonium salt is primarily utilized in scientific research focused on purinergic signaling pathways. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3